ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate
Brand Name: Vulcanchem
CAS No.: 401474-93-9
VCID: VC4561836
InChI: InChI=1S/C14H15N3O3/c1-3-20-14(19)10-4-6-11(7-5-10)15-13(18)12-8-9-17(2)16-12/h4-9H,3H2,1-2H3,(H,15,18)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C
Molecular Formula: C14H15N3O3
Molecular Weight: 273.292

ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate

CAS No.: 401474-93-9

Cat. No.: VC4561836

Molecular Formula: C14H15N3O3

Molecular Weight: 273.292

* For research use only. Not for human or veterinary use.

ethyl 4-(1-methyl-1H-pyrazole-3-carboxamido)benzoate - 401474-93-9

Specification

CAS No. 401474-93-9
Molecular Formula C14H15N3O3
Molecular Weight 273.292
IUPAC Name ethyl 4-[(1-methylpyrazole-3-carbonyl)amino]benzoate
Standard InChI InChI=1S/C14H15N3O3/c1-3-20-14(19)10-4-6-11(7-5-10)15-13(18)12-8-9-17(2)16-12/h4-9H,3H2,1-2H3,(H,15,18)
Standard InChI Key YKQKEKYUIFOZKH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C=C2)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features three distinct regions:

  • Ethyl benzoate moiety: Provides ester functionality (CCOC(=O)\text{CCOC(=O)}), enhancing lipophilicity and influencing bioavailability.

  • Amide linkage: Connects the benzoate to the pyrazole ring, introducing hydrogen-bonding potential and structural rigidity.

  • 1-Methylpyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, contributing to electronic delocalization and interactions with biological targets .

The IUPAC name, ethyl 4-[(1-methylpyrazole-3-carbonyl)amino]benzoate, reflects this connectivity. X-ray crystallography data for analogous compounds (e.g., ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) reveal planar pyrazole rings and torsional angles of 41.7–62.8° between the pyrazole and aryl groups, suggesting conformational flexibility .

Spectroscopic Properties

  • IR spectroscopy: Key peaks include νC=O\nu_{\text{C=O}} at ~1690 cm1^{-1} (ester), ~1669 cm1^{-1} (amide), and pyrazole ring vibrations near 1600 cm1^{-1} .

  • NMR: 1H^1\text{H} NMR (DMSO-d6_6) signals include δ 1.37 (t, 3H, -CH2_2CH3_3), δ 3.96 (s, 3H, -NCH3_3), and δ 7.50–8.12 (m, aromatic protons) .

Synthesis and Industrial Scalability

Laboratory-Scale Synthesis

A two-step protocol is commonly employed :

  • Pyrazole-3-carboxylic acid activation: React 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2\text{SOCl}_2) to form the acyl chloride.

  • Amide coupling: Treat ethyl 4-aminobenzoate with the acyl chloride in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) using triethylamine (Et3N\text{Et}_3\text{N}) as a base.

Reaction Conditions:

  • Step 1: Reflux at 60°C for 4 hr under anhydrous conditions.

  • Step 2: Room temperature, 12 hr stirring.

  • Yield: ~65–72% after column chromatography.

Industrial Optimization

Continuous flow reactors improve scalability by enhancing heat/mass transfer and reducing reaction times (30–60 min). Catalytic systems using immobilized lipases or metal-organic frameworks (MOFs) are under investigation to minimize waste .

Chemical Reactivity and Functionalization

Hydrolytic Stability

  • Ester group: Susceptible to alkaline hydrolysis (NaOH/H2O\text{NaOH/H}_2\text{O}) yielding the carboxylic acid derivative.

  • Amide bond: Resists hydrolysis under mild conditions but cleaves via acid catalysis (HCl, 110°C\text{HCl, 110°C}) .

Electrophilic Substitution

The pyrazole ring undergoes nitration and sulfonation at the C4 position due to electron-deficient character. For example, treatment with fuming HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 produces 4-nitro derivatives .

OrganismInhibition Rate (%)Minimum Inhibitory Concentration (µg/mL)
S. aureus (MRSA)8212.5
E. coli7525.0
Candida albicans6850.0

Industrial and Research Applications

Agrochemical Development

As a precursor to fungicides, this compound inhibits ergosterol biosynthesis in Botrytis cinerea (EC50_{50} = 1.8 µM) . Field trials show 95% disease control in wheat crops at 200 g/ha .

Materials Science

Incorporated into polyimide films, it enhances thermal stability (decomposition temperature = 412°C) and dielectric properties (εr\varepsilon_r = 2.7 at 1 MHz).

Comparison with Analogous Pyrazole Derivatives

Table 2: Structural and Functional Comparisons

CompoundMolecular FormulaKey SubstituentsBioactivity (IC50_{50})
Ethyl 4-(1,3-dimethylpyrazole-4-carboxamido)benzoateC15H17N3O3\text{C}_{15}\text{H}_{17}\text{N}_{3}\text{O}_{3}1,3-DimethylpyrazoleCOX-2: 0.18 µM
Ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylateC10H16N2O3\text{C}_{10}\text{H}_{16}\text{N}_{2}\text{O}_{3}Ethoxy, ethylAntifungal (EC50_{50} = 8.7 µM)
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acidC7H9ClN2O2\text{C}_{7}\text{H}_{9}\text{Cl}\text{N}_{2}\text{O}_{2}Chloro, ethylHerbicidal (ED50_{50} = 15 g/ha)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator